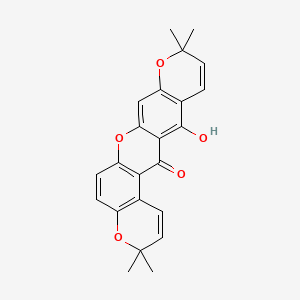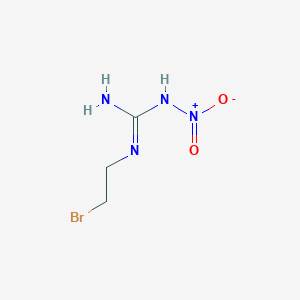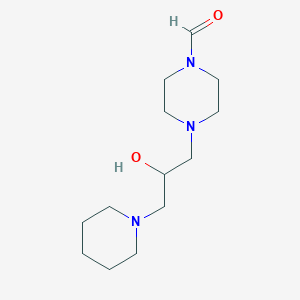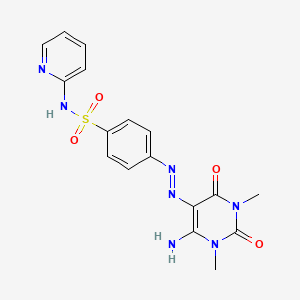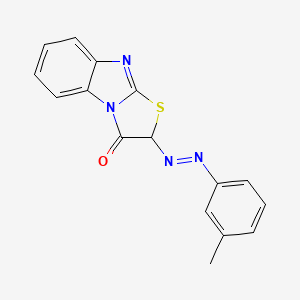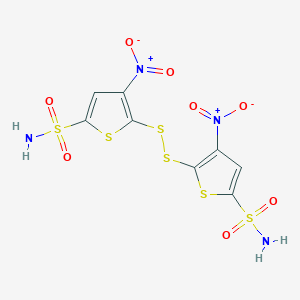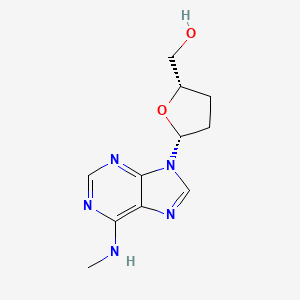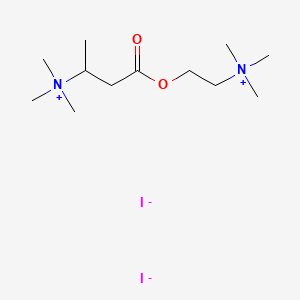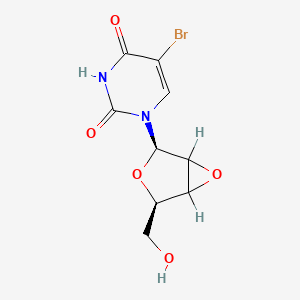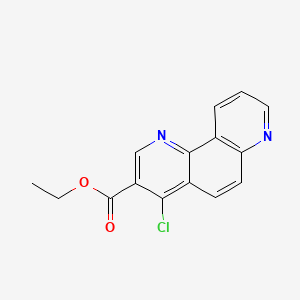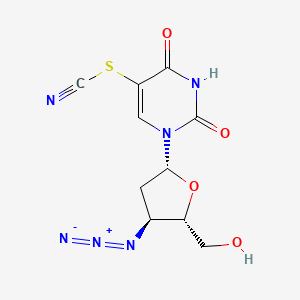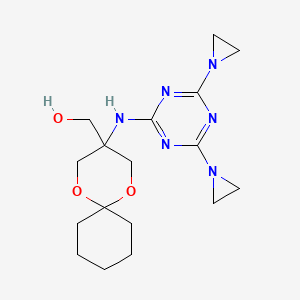
1,5-Dioxaspiro(5.5)undecane-3-methanol, 3-((4,6-bis(1-aziridinyl)-1,3,5-triazin-2-yl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dioxaspiro(55)undecane-3-methanol, 3-((4,6-bis(1-aziridinyl)-1,3,5-triazin-2-yl)amino)- is a complex organic compound that features a spirocyclic structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dioxaspiro(5.5)undecane-3-methanol, 3-((4,6-bis(1-aziridinyl)-1,3,5-triazin-2-yl)amino)- typically involves multi-step organic reactions. The starting materials often include spirocyclic ketones and triazine derivatives. The reaction conditions may involve:
Catalysts: Acid or base catalysts to facilitate the formation of the spirocyclic structure.
Solvents: Organic solvents such as dichloromethane or ethanol.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
1,5-Dioxaspiro(5.5)undecane-3-methanol, 3-((4,6-bis(1-aziridinyl)-1,3,5-triazin-2-yl)amino)- can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to aldehydes or ketones.
Reduction: Reduction of triazine rings to amines.
Substitution: Nucleophilic substitution reactions on the triazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction may produce amine derivatives.
科学的研究の応用
1,5-Dioxaspiro(5.5)undecane-3-methanol, 3-((4,6-bis(1-aziridinyl)-1,3,5-triazin-2-yl)amino)- has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Utilized in the synthesis of advanced materials with specific properties.
Industrial Chemistry: Employed as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of this compound involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure and functional groups enable it to bind to specific sites, modulating biological pathways. The triazine ring may interact with nucleophilic sites, influencing biochemical processes.
類似化合物との比較
Similar Compounds
1,5-Dioxaspiro(5.5)undecane-3-methanol: Lacks the triazine functional group.
3-((4,6-bis(1-aziridinyl)-1,3,5-triazin-2-yl)amino)- derivatives: Similar triazine functionality but different spirocyclic structures.
Uniqueness
1,5-Dioxaspiro(5.5)undecane-3-methanol, 3-((4,6-bis(1-aziridinyl)-1,3,5-triazin-2-yl)amino)- is unique due to the combination of spirocyclic and triazine structures, providing distinct chemical and biological properties.
特性
CAS番号 |
72239-50-0 |
|---|---|
分子式 |
C17H26N6O3 |
分子量 |
362.4 g/mol |
IUPAC名 |
[3-[[4,6-bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino]-1,5-dioxaspiro[5.5]undecan-3-yl]methanol |
InChI |
InChI=1S/C17H26N6O3/c24-10-16(11-25-17(26-12-16)4-2-1-3-5-17)21-13-18-14(22-6-7-22)20-15(19-13)23-8-9-23/h24H,1-12H2,(H,18,19,20,21) |
InChIキー |
XEMVQKINVHAHEP-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CC1)OCC(CO2)(CO)NC3=NC(=NC(=N3)N4CC4)N5CC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


